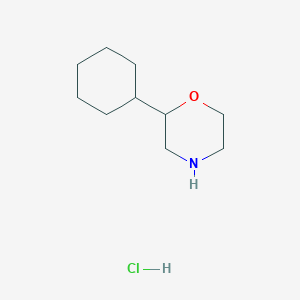

2-Cyclohexyl-morpholine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclohexylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h9-11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXDALYHVUPFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNCCO2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development

Strategies for the Construction of the 2-Cyclohexylmorpholine Core

The assembly of the 2-cyclohexylmorpholine scaffold can be approached through various synthetic strategies. These routes are designed to build the heterocyclic core and introduce the required substituents in a controlled manner.

Multi-Step Organic Synthesis Routes

Multi-step synthesis is a common approach for constructing complex molecules like 2-cyclohexylmorpholine, allowing for the systematic build-up of the molecular architecture through a sequence of chemical reactions. researchgate.netlibretexts.org A plausible multi-step route could commence with the reaction of a primary amine with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate. chemrxiv.org This intermediate can then undergo cyclization to form a morpholine-2,5-dione, which is subsequently reduced to the desired morpholine (B109124). chemrxiv.org

Another conceptual pathway involves the reaction of an appropriate amino alcohol with a reagent that provides the remaining two carbons of the morpholine ring. For instance, a 1-cyclohexyl-2-aminoethanol derivative could be reacted with a two-carbon synthon to form the heterocyclic ring. These multi-step approaches offer the flexibility to introduce various substituents and control stereochemistry at different stages of the synthesis. researchgate.net

Ring-Closing Reactions for Morpholine Formation

The formation of the morpholine ring is a critical step in the synthesis of 2-cyclohexylmorpholine. Ring-closing reactions are fundamental to this process, and several methods have been developed for the efficient construction of the 1,4-oxazinane (morpholine) core. semanticscholar.orgreddit.com

One of the most common strategies is the intramolecular cyclization of N-substituted diethanolamine derivatives. dtu.dk This can be achieved through dehydration reactions, often promoted by strong acids. nih.gov Another widely used method involves the reaction of vicinal amino alcohols with suitable electrophiles. For example, 1,2-amino alcohols can react with reagents like ethylene (B1197577) sulfate (B86663) in a redox-neutral protocol to yield morpholines. libretexts.org This method is advantageous due to the use of inexpensive reagents and the clean isolation of monoalkylation products. libretexts.org

Palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols has also been shown to be an effective method for synthesizing substituted morpholines. askfilo.com Furthermore, tandem reactions, such as a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols followed by an in-situ Fe(III)-catalyzed heterocyclization, can provide access to polysubstituted morpholines with good yields and diastereoselectivities. libretexts.org

The choice of the ring-closing strategy often depends on the availability of starting materials, the desired substitution pattern, and the stereochemical requirements of the final product. The efficiency of these reactions is governed by factors such as reaction kinetics and the stereoelectronic requirements for forming the transition state, as described by principles like Baldwin's rules. semanticscholar.org

Introduction of the Cyclohexyl Moiety

The introduction of the cyclohexyl group at the C-2 position of the morpholine ring is a key transformation in the synthesis of the target compound. This can be achieved at different stages of the synthetic sequence.

One viable strategy involves the use of a Grignard reagent. Cyclohexylmagnesium bromide can act as a nucleophile, attacking an electrophilic carbonyl group of a suitable precursor. libretexts.orgaskfilo.comaskfilo.com For example, reaction with a morpholine-2-one derivative would introduce the cyclohexyl group at the desired position, which can then be followed by reduction of the carbonyl to a methylene group. The reaction of cyclohexylmagnesium bromide with formaldehyde is a known method to produce cyclohexylmethanol, demonstrating the utility of this reagent in forming C-C bonds. askfilo.comorgsyn.org

Alternatively, the cyclohexyl group can be introduced via the reaction of cyclohexanecarboxaldehyde with an N-substituted ethanolamine. This reaction would form an imine intermediate, which can then be reduced and cyclized to form the 2-cyclohexylmorpholine core. The reaction of aldehydes and ketones with primary amines to form imines is a well-established transformation, typically catalyzed by acid under carefully controlled pH conditions. libretexts.org

Another approach is the catalytic hydrogenation of a 2-phenylmorpholine precursor. The phenyl group can be reduced to a cyclohexyl group under standard hydrogenation conditions, for example, using a cobalt-graphene composite catalyst. oc-praktikum.deresearchgate.net This method is particularly useful if the corresponding phenyl-substituted morpholine is readily available.

Table 1: Potential Methods for Introduction of the Cyclohexyl Moiety

| Method | Precursor | Reagent | Key Transformation |

|---|---|---|---|

| Grignard Reaction | Morpholine-2-one derivative | Cyclohexylmagnesium bromide | Nucleophilic addition |

| Reductive Amination | N-substituted ethanolamine | Cyclohexanecarboxaldehyde | Imine formation and reduction |

| Catalytic Hydrogenation | 2-Phenylmorpholine | H₂ / Catalyst (e.g., Co-graphene) | Aromatic ring reduction |

Stereocontrolled Synthesis: Enantioselective and Diastereoselective Approaches

The C-2 position of 2-cyclohexylmorpholine is a stereocenter, meaning the compound can exist as a pair of enantiomers. Stereocontrolled synthesis is therefore crucial for obtaining enantiomerically pure forms of the molecule. This can be achieved through enantioselective or diastereoselective methods. nih.gov

Enantioselective Approaches: Enantioselective synthesis aims to produce a single enantiomer from a prochiral starting material. This is often accomplished using chiral catalysts or reagents. For the synthesis of C-2 functionalized morpholines, organocatalytic enantioselective chlorination of an aldehyde, followed by reductive amination and cyclization, has been reported as a viable strategy. wikipedia.org Although this method can suffer from variable enantiomeric excess due to epimerization, it provides a pathway to chiral morpholine derivatives. wikipedia.org

Diastereoselective Approaches using Chiral Auxiliaries: A common strategy for stereocontrolled synthesis involves the use of a chiral auxiliary. wikipedia.orgbiosynth.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, an achiral morpholin-2-one precursor could be alkylated with a cyclohexyl electrophile in the presence of a chiral auxiliary. The steric bulk of the auxiliary directs the incoming electrophile to one face of the molecule, leading to a high diastereomeric excess. biosynth.com The auxiliary can then be removed to yield the enantiomerically enriched product. Common chiral auxiliaries include oxazolidinones, camphor-derived auxiliaries, and certain amino alcohols.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Class | Example | Typical Application |

|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation, aldol reactions |

| Camphor Derivatives | Camphorsultam | Asymmetric Diels-Alder, alkylation |

| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation of carbonyls |

| Sulfinamides | Ellman's Sulfinamide | Synthesis of chiral amines |

Hydrogenation and Dehydration Methods in Synthesis

Hydrogenation and dehydration are key reactions in various synthetic routes leading to the 2-cyclohexylmorpholine core.

Hydrogenation: Catalytic hydrogenation is a versatile reduction method in organic synthesis. As mentioned previously, it can be employed to convert a 2-phenylmorpholine precursor into 2-cyclohexylmorpholine. oc-praktikum.deresearchgate.net This transformation involves the saturation of the aromatic ring, typically using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a cobalt-based composite under a hydrogen atmosphere. oc-praktikum.deresearchgate.net Hydrogenation can also be used to reduce other functional groups present in synthetic intermediates, such as imines or carbonyl groups, which may be formed during the construction of the morpholine ring.

Dehydration: Dehydration reactions are crucial for the formation of the morpholine ring via intramolecular cyclization of diol or amino alcohol precursors. For instance, the cyclization of N-substituted diethanolamine derivatives to form the morpholine ring is a dehydration process. nih.gov This reaction is often promoted by strong acids such as sulfuric acid or by using dehydrating agents like triflic acid, which can activate a hydroxyl group to facilitate its departure as a water molecule. researchgate.net The efficiency of these cyclization reactions can be high, providing a direct route to the morpholine scaffold. researchgate.net

Salt Formation and Purification Processes

The final steps in the preparation of 2-Cyclohexyl-morpholine hydrochloride involve the formation of the hydrochloride salt and subsequent purification.

Salt Formation: The conversion of the free base of 2-cyclohexylmorpholine to its hydrochloride salt is typically achieved by reacting it with hydrochloric acid. researchgate.netnih.gov This can be done by treating a solution of the amine in a suitable organic solvent, such as acetone or ether, with a solution of hydrogen chloride in the same or a different solvent, or by bubbling anhydrous hydrogen chloride gas through the solution. google.comresearchgate.net The hydrochloride salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution and can be collected by filtration. researchgate.net The pH of the solution is carefully controlled during the addition of the acid to ensure complete salt formation. nih.gov

Purification Processes: Purification of the final product is essential to remove any unreacted starting materials, byproducts, or other impurities. Recrystallization is a common and effective method for purifying solid compounds like 2-Cyclohexyl-morpholine hydrochloride. mt.com The crude salt is dissolved in a suitable hot solvent or a mixture of solvents in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. reddit.com As the solution cools, the pure hydrochloride salt crystallizes out, leaving the impurities dissolved in the mother liquor. mt.com The selection of the appropriate solvent system is critical for achieving high purity and yield. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. mt.com

Reaction with Hydrochloric Acid to Form Hydrochloride Salt

The final step in the synthesis of 2-Cyclohexyl-morpholine hydrochloride is the conversion of the 2-Cyclohexyl-morpholine free base into its corresponding hydrochloride salt. This is a standard acid-base reaction common in pharmaceutical chemistry to improve the stability, solubility, and handling properties of amine-containing compounds.

The reaction involves treating the 2-Cyclohexyl-morpholine base with hydrochloric acid (HCl). In this process, the lone pair of electrons on the nitrogen atom of the morpholine ring acts as a Lewis base, accepting a proton (H+) from the hydrochloric acid. This protonation of the amine group forms the morpholinium cation, which then associates with the chloride anion (Cl-) to form the ionic salt, 2-Cyclohexyl-morpholine hydrochloride.

The reaction is typically carried out in a suitable organic solvent. The choice of solvent is critical to ensure that the starting material is soluble but the final hydrochloride salt is sparingly soluble, allowing it to precipitate out of the solution for easy isolation. The yield for such salt formation reactions can be quite high, often ranging from 15.6% to 58.9% for similar 2-arylmorpholine hydrochloride compounds, depending on the specific substrate and reaction conditions. researchgate.net

An alternative industrial method for preparing morpholine hydrochloride utilizes ammonium (B1175870) chloride as the source of hydrochloric acid, reacting it directly with morpholine in a solvent like xylene at elevated temperatures (above 120°C). google.com This method avoids the direct use of corrosive hydrochloric acid. google.com After the reaction, the product is cooled, crystallized, and purified. google.com

Table 1: Parameters for Hydrochloride Salt Formation

| Parameter | Description | Typical Conditions |

|---|---|---|

| Reactants | 2-Cyclohexyl-morpholine (free base), Hydrochloric Acid (HCl) or Ammonium Chloride | Stoichiometric or slight excess of acid |

| Solvent | An organic solvent in which the free base is soluble and the salt is not. | Ethers, esters (e.g., ethyl acetate), or aromatic hydrocarbons (e.g., xylene) |

| Temperature | Often performed at reduced temperatures to control exothermicity and promote crystallization. | 0°C to room temperature; can be >120°C for ammonium chloride method google.com |

| Isolation | The precipitated salt is collected by filtration, washed with a cold solvent to remove residual impurities, and then dried. | Filtration, washing, vacuum drying |

Optimization of Crystallization and Recrystallization Techniques

Crystallization and recrystallization are crucial purification techniques used to obtain high-purity solid compounds. illinois.edumt.com These methods are essential for removing impurities that may have been introduced during the synthesis of 2-Cyclohexyl-morpholine hydrochloride.

Recrystallization is a purification process that involves dissolving the crude solid product in a suitable solvent at an elevated temperature to create a saturated solution. mt.com As this solution is slowly cooled, the solubility of the compound decreases, and it begins to form crystals. Because the crystal lattice is highly ordered, it tends to exclude impurity molecules, which remain dissolved in the solvent (mother liquor). The pure crystals can then be isolated by filtration.

The optimization of this process involves several key factors:

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be easily removable from the purified crystals. For morpholine derivatives, solvents like ethyl acetate have been successfully used for recrystallization. nih.govacs.org

Cooling Rate: A slow and controlled cooling rate generally promotes the formation of larger, more perfect crystals, which are typically purer. Rapid cooling can trap impurities within the crystal structure.

pH Adjustment: For salts like 2-Cyclohexyl-morpholine hydrochloride, the pH of the solution can significantly influence solubility. Adjusting the pH can be a tool to induce crystallization. illinois.edu For instance, after a reaction, the pH might be adjusted to 1 by adding 3N HCl to facilitate the precipitation of the desired product. acs.org

Seeding: Introducing a small crystal of the pure compound (a seed crystal) to the supersaturated solution can initiate crystallization in a controlled manner.

Table 2: Key Variables in Recrystallization Optimization

| Variable | Objective | Impact on Purity |

|---|---|---|

| Solvent System | Maximize solubility difference between high and low temperatures. | High; impurities should remain in solution. |

| Cooling Profile | Control nucleation and crystal growth. | Slower cooling generally leads to higher purity. |

| Agitation Rate | Maintain solution homogeneity and prevent premature settling. | Can affect crystal size and impurity inclusion. |

| Final Temperature | Minimize product solubility to maximize yield. | Lower temperatures increase yield but may risk co-precipitation of impurities. |

Industrial-Scale Preparation and Process Enhancements

Transitioning the synthesis of 2-Cyclohexyl-morpholine hydrochloride from a laboratory setting to industrial-scale production requires significant process enhancements to ensure efficiency, cost-effectiveness, safety, and minimal environmental impact.

The industrial synthesis of the core morpholine structure often relies on the catalytic amination of precursors. For a structurally similar compound, 4-cyclohexyl morpholine, an efficient industrial method involves the reaction of diethylene glycol and cyclohexylamine. google.com This process provides a model for the potential industrial synthesis of the 2-cyclohexyl isomer.

In this method, the precursors are passed through a fixed-bed reactor containing a supported catalyst under hydrogen pressure. google.com

Precursor Optimization: The molar ratio of the reactants is a critical parameter. For the synthesis of 4-cyclohexyl morpholine, the molar ratio of diethylene glycol to cyclohexylamine is optimized to be between 1:2 and 1:10 to drive the reaction towards the desired product and maximize the utilization of the raw materials. google.com

Catalyst Application: The choice of catalyst is vital for reaction efficiency and selectivity. A common approach is to use a supported catalyst consisting of metal nitrates on a carrier like aluminum oxide. google.com For example, a copper-nickel catalyst on an alumina support has been shown to be effective. google.com More complex catalysts incorporating a third metal, such as iron, can also be used to enhance performance. google.com The catalyst facilitates the dehydration and cyclization reactions that form the morpholine ring.

Table 3: Example Industrial Reaction Conditions for Cyclohexyl Morpholine Synthesis

| Parameter | Value/Range | Reference |

|---|---|---|

| Reactants | Diethylene Glycol, Cyclohexylamine | google.com |

| Molar Ratio (Diethylene Glycol:Cyclohexylamine) | 1:(2-10) | google.com |

| Catalyst | Supported Copper-Nickel or Copper-Nickel-Iron on Alumina | google.com |

| Reaction Temperature | 140 - 240 °C | google.com |

| Reaction Pressure | 0.6 - 1.8 MPa | google.com |

| Yield | Up to 78.3% | google.com |

Modern chemical manufacturing places a strong emphasis on green chemistry and sustainability. A significant advantage of some industrial methods for producing cyclohexyl morpholine is that they can be performed without a solvent. google.com This approach offers several benefits:

Reduced Pollution: Eliminating organic solvents minimizes the release of volatile organic compounds (VOCs) into the atmosphere.

Simplified Purification: The absence of a solvent simplifies the product separation and purification process, reducing the energy and resources required. google.com

Lower Costs: Avoiding the purchase and disposal of solvents significantly reduces operational costs.

Chemical Reactivity and Transformation Studies

Nucleophilic and Electrophilic Reactivity of the Morpholine (B109124) Nitrogen

The nitrogen atom in the morpholine ring of 2-cyclohexyl-morpholine possesses a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.com As a secondary amine, it can react with a variety of electrophiles. This nucleophilicity is central to many of its characteristic reactions, such as alkylation, acylation, and condensation reactions. For instance, the nitrogen can attack the electrophilic carbon of an alkyl halide in a nucleophilic substitution reaction to form a quaternary ammonium (B1175870) salt. researchgate.net

However, in 2-cyclohexyl-morpholine hydrochloride, the nitrogen atom is protonated, forming a morpholinium cation. This protonation significantly diminishes the nucleophilicity of the nitrogen, as the lone pair is engaged in a bond with the acidic proton. Therefore, for the nitrogen to act as a nucleophile, the free amine must be liberated from its hydrochloride salt, typically by treatment with a base.

The reactivity of morpholine derivatives is also influenced by the electronic effects of the ring's oxygen atom. Compared to other cyclic amines like piperidine, the electronegative oxygen atom in the morpholine ring has an electron-withdrawing inductive effect, which slightly reduces the basicity and nucleophilicity of the nitrogen atom. This effect is notable in the reactivity of enamines derived from morpholine, which are generally less nucleophilic than those derived from pyrrolidine (B122466). nih.gov

Oxidation Pathways to N-Oxide Derivatives

The tertiary nitrogen atom of morpholine derivatives can be readily oxidized to form the corresponding N-oxide. This transformation is a common metabolic pathway for many amine-containing compounds and a valuable synthetic procedure. nih.govacs.org The oxidation of N-substituted morpholines, such as N-methylmorpholine, to N-methylmorpholine-N-oxide (NMO) is a well-established process in organic synthesis, where NMO serves as an important co-oxidant. organic-chemistry.orgresearchgate.net

The synthesis of N-oxides from tertiary amines is typically achieved using various oxidizing agents. acs.org Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, though other reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Caro's acid are also effective. nih.gov The reaction is a straightforward oxidation of the nitrogen's lone pair to form a dative N-O bond. These N-oxide derivatives are often highly polar, hygroscopic, and can form stable hydrogen bonds with protic solvents like water. nih.gov

Table 1: Common Oxidizing Agents for Tertiary Amine Oxidation

| Oxidizing Agent | Typical Conditions | Comments |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a catalyst | A green and common reagent, but excess can be difficult to remove. acs.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂) at low temperatures | Highly effective for a wide range of amines. nih.gov |

| Caro's acid (H₂SO₅) | Prepared in situ from H₂O₂ and H₂SO₄ | A powerful oxidizing agent. |

Reduction Reactions of Morpholine Derivatives

The morpholine ring is a saturated heterocycle and is generally stable under common reducing conditions. The C-O and C-N bonds within the ring are not readily cleaved by catalytic hydrogenation or chemical hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

However, functional groups attached to the morpholine scaffold can be selectively reduced. A key example is the reduction of morpholine N-oxides back to the parent tertiary amine. This transformation can be accomplished with various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or trivalent phosphorus compounds.

Furthermore, while the ring itself is robust, synthetic routes to morpholines may involve the reduction of morpholinone intermediates. chemrxiv.org These cyclic amides can be reduced to the corresponding morpholine using strong reducing agents like borane (B79455) (BH₃) or LiAlH₄. chemrxiv.org This highlights that reduction reactions are more relevant to the synthesis of the morpholine core or the interconversion of its derivatives rather than the degradation of the ring itself.

Nucleophilic Substitution Reactions Involving Chlorine Atom Replacement

In the context of 2-cyclohexyl-morpholine hydrochloride, the "chlorine atom" is present as a chloride anion (Cl⁻), which acts as a counter-ion to the protonated morpholinium cation. This ionic interaction means the chloride is not covalently bonded to the morpholine structure. As such, it can be readily exchanged with other anions in solution through a process of salt metathesis. This is not a nucleophilic substitution reaction in the typical organic chemistry sense.

However, the morpholine nitrogen of the free base (2-cyclohexyl-morpholine) is an effective nucleophile and can participate in nucleophilic substitution reactions to displace a chlorine atom from another molecule. A common application is the N-alkylation of the morpholine nitrogen by reacting it with an alkyl chloride. In this Sₙ2 reaction, the nitrogen lone pair attacks the electrophilic carbon of the alkyl chloride, displacing the chloride leaving group and forming a new C-N bond. researchgate.net This is a fundamental method for synthesizing N-substituted morpholine derivatives. acs.org

Table 2: Examples of Morpholine as a Nucleophile in Substitution Reactions

| Electrophile | Product Type | Reaction Description |

|---|---|---|

| Ethyl Chloroacetate | N-substituted morpholine | The morpholine nitrogen displaces the chloride to form an ester-containing derivative. researchgate.net |

| Chloroacetyl Chloride | Morpholinone precursor | The nitrogen attacks the acyl chloride, followed by cyclization to form a morpholinone. chemrxiv.org |

Formation and Utility of Enamines in Organic Synthesis

Secondary amines, such as 2-cyclohexyl-morpholine, react with aldehydes or ketones that have an α-hydrogen to form enamines. masterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds via a condensation mechanism, involving the formation of a carbinolamine intermediate followed by the elimination of a water molecule. masterorganicchemistry.com The removal of water is often necessary to drive the equilibrium toward the enamine product. orgsyn.org

The rate of enamine formation and its subsequent reactivity can be influenced by the structure of the parent amine. ysu.edu Studies have shown that morpholine enamines are generally less reactive than their pyrrolidine counterparts. nih.gov This reduced nucleophilicity is attributed to the electron-withdrawing effect of the ring oxygen and the stereoelectronic properties of the six-membered ring. nih.gov

Table 3: Enamine Formation from Morpholine and Cyclic Ketones

| Ketone | Amine | Catalyst | Product |

|---|---|---|---|

| Cyclohexanone (B45756) | Morpholine | p-Toluenesulfonic acid (p-TsOH) | 1-Morpholinocyclohex-1-ene orgsyn.org |

Reactivity of the Cyclohexyl Substituent in Derivatization Reactions

The cyclohexyl group attached to the morpholine ring is a saturated aliphatic substituent. It is generally unreactive under mild conditions due to the strength of its C-C and C-H sigma bonds. Derivatization of the cyclohexyl ring typically requires more vigorous reaction conditions, often involving radical pathways.

One common method for functionalizing such saturated hydrocarbons is free-radical halogenation. In the presence of UV light or a radical initiator, the cyclohexyl group can react with halogens (e.g., Br₂ or Cl₂) to replace a hydrogen atom with a halogen. This reaction can lead to a mixture of products, as substitution can occur at different positions on the ring.

Once a functional group like a halogen is introduced, it can serve as a handle for further derivatization through nucleophilic substitution or elimination reactions. Alternatively, strong oxidizing agents can oxidize C-H bonds to introduce hydroxyl or carbonyl functionalities, although this often lacks selectivity and can also affect the morpholine ring.

Investigation of Functional Group Interconversions on the Morpholine Ring and Cyclohexyl Group

Functional group interconversion (FGI) is a key strategy in organic synthesis for transforming one functional group into another. solubilityofthings.comimperial.ac.uk This concept is applicable to both the morpholine and cyclohexyl moieties of 2-cyclohexyl-morpholine hydrochloride.

On the Morpholine Ring:

N-Oxidation/Deoxygenation: As discussed, the morpholine nitrogen can be oxidized to an N-oxide and subsequently reduced back to the parent amine, allowing for the protection or modulation of the nitrogen's reactivity.

Derivatization of Substituents: If other functional groups are present on the morpholine ring (which can be introduced via various synthetic methods), they can be interconverted. acs.orgorganic-chemistry.org For example, a hydroxyl group could be oxidized to a ketone, or an ester could be reduced to an alcohol. vanderbilt.edu

On the Cyclohexyl Group:

Introduction and Transformation of Functional Groups: A typical FGI sequence on the cyclohexyl group would begin with its initial functionalization, for example, through radical bromination.

The resulting cyclohexyl bromide is a versatile intermediate. It can be converted to an alcohol via an Sₙ2 reaction with hydroxide.

The alcohol can then be oxidized to a cyclohexanone.

The ketone can undergo a wide range of transformations, such as conversion to an oxime followed by reduction to an amine, or reaction with Grignard reagents to form tertiary alcohols.

These interconversions allow for the systematic modification of the 2-cyclohexyl-morpholine scaffold to create a diverse array of derivatives.

Table 4: Summary of Potential Functional Group Interconversions

| Starting Group | Reagent(s) | Resulting Group | Moiety |

|---|---|---|---|

| Morpholine (N) | H₂O₂, m-CPBA | Morpholine N-oxide | Morpholine |

| Morpholine N-oxide | H₂/Pd, PPh₃ | Morpholine (N) | Morpholine |

| Cyclohexyl (C-H) | Br₂ / UV light | Cyclohexyl Bromide | Cyclohexyl |

| Cyclohexyl Bromide | NaOH | Cyclohexyl Alcohol | Cyclohexyl |

| Cyclohexyl Alcohol | PCC, CrO₃ | Cyclohexanone | Cyclohexyl |

Role As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecular Structures

The morpholine (B109124) ring is a privileged structure in medicinal chemistry, known for improving properties like solubility and metabolic stability in drug candidates. acs.orgthieme-connect.com The presence of a cyclohexyl group at the C-2 position introduces a bulky, lipophilic, and conformationally rigid element. acs.org This specific substitution pattern can be a valuable tool in drug development for creating structurally complex and diverse molecules. acs.org Synthetic strategies often focus on creating substituted morpholines as building blocks for larger, more elaborate compounds. thieme-connect.comresearchgate.net The 2-cyclohexyl-morpholine structure can serve as a scaffold, allowing for the addition of other functional groups to build complex molecules with potential biological activity.

Precursor in the Synthesis of Diverse Organic Compounds

As a secondary amine, the nitrogen atom in the 2-cyclohexyl-morpholine ring is nucleophilic and can undergo a variety of chemical transformations. These reactions allow it to serve as a precursor for a range of other organic compounds.

Potential Synthetic Transformations:

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides, Sulfates | Tertiary amines |

| N-Acylation | Acyl chlorides, Anhydrides | Amides |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | N-Aryl morpholines |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Tertiary amines |

These transformations are fundamental in organic synthesis for creating libraries of compounds for various research applications, including drug discovery. nih.govresearchgate.net

Application in Agrochemical Synthesis

While the morpholine moiety is found in some agricultural chemicals, there is limited specific information in publicly available literature detailing the use of 2-Cyclohexyl-morpholine hydrochloride as an intermediate in agrochemical synthesis. chemrxiv.org The development of new agrochemicals is a continuous process, and novel molecular scaffolds are constantly being explored for potential herbicidal, fungicidal, or insecticidal properties.

Utilization in Dyestuff Intermediate Production

Dye intermediates are typically aromatic compounds derived from petrochemicals like benzene, toluene, and naphthalene, which undergo processes like nitration, sulfonation, and amination to create chromophoric systems. zhishangchemical.com These intermediates are foundational for producing a wide array of dyes for industries such as textiles, inks, and plastics. arborpharmchem.com There is no significant evidence in the available literature to suggest that 2-Cyclohexyl-morpholine hydrochloride, an alicyclic amine, is used as a conventional intermediate in the production of dyestuffs.

Contribution to Advanced Material Precursors

The application of specific morpholine derivatives in material science is an area of ongoing research.

In the rubber industry, vulcanization accelerators are crucial for speeding up the sulfur cross-linking process, enhancing the material's properties. lusida.comkauchuk-rubber.com Amine-based compounds are a known class of accelerators. specialchem.com For example, sulfenamides, which are derived from the reaction of 2-mercaptobenzothiazole (B37678) with amines like morpholine or cyclohexylamine, are popular delayed-action accelerators used in the tire industry. lusida.com However, direct evidence specifically citing 2-Cyclohexyl-morpholine hydrochloride as a rubber accelerator or curing agent is not prominent in the literature. The industry relies on a well-established set of accelerators, and the introduction of a new compound would require extensive testing and validation. neliti.com

The nitrogen atom in the morpholine ring can act as a base or a ligand in catalytic systems. N-Methylmorpholine N-oxide (NMO), for instance, is widely used as a co-oxidant. researchgate.net While the basicity of the nitrogen in 2-cyclohexyl-morpholine could allow it to function as a catalyst in certain base-mediated reactions, its specific application in this context is not well-documented. Research into new catalysts often involves screening libraries of ligands and bases, and while morpholine derivatives are explored, specific data on the catalytic activity of the 2-cyclohexyl variant is scarce. researchgate.netnih.govmdpi.com

Corrosion Inhibitors in Industrial Systems

Derivatives of morpholine are extensively utilized as corrosion inhibitors, particularly in steam boiler systems, condensate return lines, and pipelines. nih.govsanminglobe.comsilverfernchemical.com The efficacy of these compounds stems from their ability to neutralize corrosive acidic components, such as carbonic acid, which forms from carbon dioxide in steam. nih.govsanminglobe.com Morpholine's volatility is similar to that of water, enabling it to distribute evenly throughout both steam and liquid phases, ensuring comprehensive protection of the entire system. sanminglobe.comatamankimya.comwikipedia.org

The primary mechanism of action involves the formation of a protective film on the metal surface. The nitrogen and oxygen atoms within the morpholine ring possess lone pairs of electrons that facilitate adsorption onto the metal. mdpi.comresearchgate.net This process, involving both physical and chemical adsorption, creates a barrier that isolates the metal from the corrosive environment. mdpi.com Research into various morpholine salts has demonstrated their effectiveness. For instance, studies on carbon steel have shown that morpholine benzoate (B1203000) and morpholine carbonate can reduce corrosion by over 85%. mdpi.com

Further research has focused on creating more complex molecular hybrids that incorporate the morpholine scaffold. These synthesized compounds have shown significant anti-corrosive properties on materials like stainless steel. scirp.orgresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel mdpi.com

| Inhibitor Compound | Inhibition Efficiency Ranking | Performance Notes |

| Morpholine Carbonate | 1 | >85% corrosion reduction; stronger adsorption energy. |

| Morpholine Benzoate | 2 | >85% corrosion reduction; forms effective adsorptive film. |

| Morpholine Propionate | 3 | Lower performance compared to carbonate and benzoate. |

| Morpholine Formate | 4 | Lower performance compared to carbonate and benzoate. |

| Morpholine Acetate | 5 | Lowest performance among the tested salts. |

Table 2: Performance of Synthesized Molecular Hybrids Containing a Morpholine Core on AISI 316 Stainless Steel scirp.orgresearchgate.netscispace.com

| Compound Type | Corrosion Inhibition Efficiency | Mechanism |

| Naphthoquinone-containing derivative | 67% - 86% | Formation of a protective film on the steel surface. |

| Quinoline-containing derivatives | 67% - 86% | Formation of a protective film on the steel surface. |

Emulsifiers and pH Adjusters in Chemical Formulations

The reactivity of the amine group in morpholine allows it to readily combine with fatty acids, such as oleic acid, to form soaps that act as powerful emulsifying agents. nih.govsanminglobe.com These morpholine-based emulsifiers are particularly valued in the formulation of waxes and polishes for floors, automobiles, and leather. nih.govatamankimya.com

A distinct advantage of using morpholine in these emulsions is its evaporation rate, which is comparable to that of water. nih.govsanminglobe.com As the polish dries, the morpholine evaporates along with the water, leaving behind a continuous, water-resistant protective film that is not prone to spotting. nih.gov Beyond polishes, morpholine derivatives are also employed as sizing emulsifiers in the textile industry. sanminglobe.comatamankimya.com

In addition to its role in emulsions, morpholine is widely used as a pH adjuster. In industrial steam systems, including those in fossil fuel and nuclear power plants, it is added in small concentrations to maintain the proper pH and neutralize acidic gases, thereby preventing corrosion. chemicalbook.comsilverfernchemical.comwikipedia.org

Table 3: Example Composition of a Carnauba Wax Polish Emulsion Utilizing Morpholine nih.gov

| Component | Parts by Weight | Function |

| Carnauba Wax | 11.2 | Protective wax base |

| Oleic Acid | 2.4 | Forms soap with morpholine |

| Morpholine | 2.2 | Emulsifying agent |

| Water | 67.0 | Solvent/Carrier |

Scaffold for Chemical Libraries and Analogues

In the field of medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold." jchemrev.comresearchgate.net This term signifies a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. jchemrev.com Its inclusion in a molecule can enhance potency and confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability. researchgate.net

The morpholine structure is a key component in numerous approved pharmaceutical drugs across a wide range of therapeutic areas. e3s-conferences.orgenamine.net Its versatility and the relative ease of its synthesis have made it a frequent choice for medicinal chemists when constructing libraries of novel compounds for biological screening. researchgate.netacs.org By modifying the morpholine ring with different substituents, researchers can generate a vast number of analogues to explore structure-activity relationships and identify new therapeutic leads. jchemrev.comresearchgate.net The development of sp3-rich scaffolds incorporating morpholine rings is a current strategy to create conformationally defined compound libraries for drug discovery programs. acs.org

Table 4: Examples of Marketed Drugs and Bioactive Molecules Containing the Morpholine Scaffold wikipedia.orgjchemrev.com

| Compound Name | Therapeutic Area/Function |

| Linezolid | Antibiotic |

| Gefitinib | Anticancer agent |

| Dextromoramide | Analgesic |

| Fenpropimorph | Agricultural fungicide |

| Tridemorph | Agricultural fungicide |

Advanced Analytical Research and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is crucial for mapping the molecular architecture of 2-Cyclohexyl-morpholine hydrochloride, confirming the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Cyclohexyl-morpholine hydrochloride. Through various NMR experiments, a detailed picture of the molecule's structure is assembled.

¹H NMR Spectroscopy: This technique identifies the chemical environment of hydrogen atoms (protons) in the molecule. The spectrum would show distinct signals for the protons on the cyclohexyl ring and the morpholine (B109124) ring. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to establish the connectivity. Protons on the morpholine ring adjacent to the nitrogen and oxygen atoms would exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. The spectrum for 2-Cyclohexyl-morpholine hydrochloride would be expected to display ten distinct signals, corresponding to the ten carbon atoms in the structure (six in the cyclohexyl ring and four in the morpholine ring), assuming molecular asymmetry. The chemical shifts of the carbon atoms in the morpholine ring would be influenced by the neighboring heteroatoms (N and O).

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional NMR experiment correlates the signals from the ¹H and ¹³C spectra, directly linking each proton to the carbon atom it is attached to. This is invaluable for definitively assigning the proton and carbon signals, especially for the complex, overlapping signals of the cyclohexyl and morpholine ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-Cyclohexyl-morpholine

Note: Data is illustrative, based on typical chemical shifts for cyclohexyl and morpholine moieties. Actual values may vary based on solvent and experimental conditions.

| Atom Position (Morpholine Ring) | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

| C-2 | ~68-72 | H-2 | ~3.0-3.4 |

| C-3 | ~65-69 | H-3ax, H-3eq | ~3.6-4.0 |

| C-5 | ~45-49 | H-5ax, H-5eq | ~2.5-2.9 |

| C-6 | ~65-69 | H-6ax, H-6eq | ~3.6-4.0 |

| Atom Position (Cyclohexyl Ring) | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

| C-1' | ~38-42 | H-1' | ~1.5-1.9 |

| C-2', C-6' | ~25-29 | H-2', H-6' | ~1.1-1.8 |

| C-3', C-5' | ~24-28 | H-3', H-5' | ~1.1-1.8 |

| C-4' | ~25-29 | H-4' | ~1.1-1.8 |

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For 2-Cyclohexyl-morpholine hydrochloride, the free base (2-Cyclohexyl-morpholine) would be analyzed.

The molecular ion peak (M+) would confirm the molecular weight of the free base (C₁₀H₁₉NO). The fragmentation pattern is predictable and highly informative. chemguide.co.uklibretexts.org Cleavage of the bond between the two rings or fragmentation within the rings themselves produces characteristic daughter ions. Common fragmentation pathways for cyclic amines include alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. youtube.com The loss of the cyclohexyl group or fragmentation of the morpholine ring would result in specific mass-to-charge (m/z) ratios, which help to confirm the proposed structure. chemguide.co.uklibretexts.org

Table 2: Expected Mass Spectrometry Fragmentation for 2-Cyclohexyl-morpholine

| m/z Value | Possible Fragment Structure | Interpretation |

| 169 | [C₁₀H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 140 | [M - C₂H₅]⁺ | Loss of an ethyl group from the morpholine ring |

| 86 | [C₅H₁₀N]⁺ | Alpha-cleavage resulting in a fragment containing the nitrogen and adjacent carbons |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The IR spectrum of 2-Cyclohexyl-morpholine hydrochloride would display characteristic absorption bands confirming its key structural features. vscht.cz

The presence of the amine hydrochloride salt would be indicated by a very broad and strong absorption in the 2400-3000 cm⁻¹ range, corresponding to the N-H stretching of the morpholinium ion. The C-H stretching vibrations of the alkyl groups on the cyclohexyl and morpholine rings would appear as strong, sharp peaks between 2850 and 3000 cm⁻¹. masterorganicchemistry.com A key feature would be the C-O-C stretching of the ether linkage within the morpholine ring, which typically appears as a strong band in the 1070-1150 cm⁻¹ region. libretexts.org

Table 3: Characteristic Infrared Absorption Bands for 2-Cyclohexyl-morpholine hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-3000 | C-H Stretch | Alkyl (Cyclohexyl & Morpholine) |

| ~2400-3000 | N⁺-H Stretch | Ammonium (B1175870) Salt |

| ~1440-1470 | C-H Bend | Alkyl (CH₂) |

| ~1070-1150 | C-O-C Stretch | Ether (Morpholine) |

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for separating the target compound from any starting materials, byproducts, or degradation products, thereby allowing for its purity to be accurately determined.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.net The analysis of 2-Cyclohexyl-morpholine hydrochloride by GC would typically involve converting the salt to its more volatile free base form prior to injection. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. nih.gov

The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification when compared to a reference standard. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative information about the purity of the sample. researchgate.net The use of a capillary column with a suitable stationary phase, such as one with low to medium polarity, would be necessary to achieve good resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and is well-suited for non-volatile or thermally unstable compounds like amine salts. unirioja.es The technique separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. wiley.com

For 2-Cyclohexyl-morpholine hydrochloride, a reversed-phase HPLC method would likely be employed. helixchrom.com This would involve a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier to ensure good peak shape for the amine. Detection is commonly performed using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, which might necessitate the use of other detectors like a Charged Aerosol Detector (CAD) or coupling the HPLC system to a mass spectrometer (LC-MS). mdpi.com This method would be capable of separating the main compound from potential isomers (such as 4-Cyclohexylmorpholine) and other impurities, allowing for precise quantification of its purity.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of a chemical reaction in real time. libretexts.org Its application allows a chemist to qualitatively assess the consumption of starting materials and the formation of products, thereby determining the reaction's endpoint. youtube.com For a hypothetical synthesis of 2-Cyclohexyl-morpholine hydrochloride, TLC provides a rapid and inexpensive means of optimization and control.

The process involves spotting a TLC plate with three separate lanes: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu The plate is then developed in a suitable solvent system, which is typically a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate. rsc.org The choice of solvent system is critical and is optimized to achieve a retention factor (Rf) of approximately 0.3-0.4 for the starting material, allowing for clear separation of components. rochester.edu

As the reaction proceeds, aliquots are taken from the reaction mixture at various time intervals and spotted on the TLC plate. youtube.com The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product, 2-Cyclohexyl-morpholine hydrochloride, indicates the reaction is progressing. libretexts.org The reaction is considered complete when the reactant spot is no longer visible in the reaction mixture lane. Visualization of the spots can be achieved using methods such as UV light if the compounds are UV-active, or by staining with an appropriate chemical agent like potassium permanganate or iodine. rochester.edu

Below is a data table illustrating hypothetical TLC results for a reaction forming 2-Cyclohexyl-morpholine hydrochloride over time.

| Time (minutes) | Reactant Rf | Product Rf | Reaction Mixture Spots (Rf values) | Status |

| 0 | 0.40 | - | 0.40 | Reaction Initiated |

| 30 | 0.40 | 0.25 | 0.40, 0.25 | In Progress |

| 60 | 0.40 | 0.25 | 0.40 (faint), 0.25 (strong) | Nearing Completion |

| 90 | 0.40 | 0.25 | 0.25 | Complete |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. mdpi.com Sophisticated computer software is then used to solve the "phase problem" and generate an electron density map, from which the final atomic structure is modeled and refined. springernature.com

While a specific crystal structure for 2-Cyclohexyl-morpholine hydrochloride is not detailed in publicly accessible databases, the following table represents the typical crystallographic data that would be obtained from such an analysis.

| Parameter | Description | Example Data |

| Chemical Formula | The elemental composition of the compound. | C10H20NO·HCl |

| Formula Weight | The mass of one mole of the compound. | 205.73 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 98.5°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1047 ų |

| Z | The number of formula units per unit cell. | 4 |

This structural information is invaluable for rational drug design and for understanding structure-property relationships. researchgate.net

Method Development for Quantitative Analysis in Environmental and Industrial Contexts

The development of robust and sensitive analytical methods is essential for the quantitative determination of 2-Cyclohexyl-morpholine hydrochloride in various matrices, such as industrial process streams or environmental water samples. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose due to their high separation efficiency and sensitivity. nih.gov

A quantitative method for a related compound, morpholine, has been developed using GC-MS following a derivatization step. nih.gov A similar strategy could be applied to 2-Cyclohexyl-morpholine hydrochloride. For GC-MS analysis, the compound might be derivatized to increase its volatility and thermal stability. For instance, a reaction to form a more volatile derivative could be optimized. Sample preparation is a critical first step and often involves solid-phase extraction (SPE) to isolate the analyte from the sample matrix and concentrate it prior to analysis. nih.gov

Method validation is crucial to ensure the reliability of the results. This involves establishing several key performance parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by a calibration curve and the coefficient of determination (R²).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. nih.gov

Limit of Quantification (LOQ): The lowest concentration of theanalytee that can be accurately and precisely quantified. nih.gov

Accuracy and Precision: Accuracy, often measured as percent recovery, reflects how close the measured value is to the true value. Precision, measured by the relative standard deviation (RSD), indicates the repeatability of the method. nih.govnih.gov

The following tables present hypothetical validation data for a quantitative analytical method for 2-Cyclohexyl-morpholine hydrochloride.

Table 1: Linearity, LOD, and LOQ

| Parameter | Value |

|---|---|

| Linearity Range | 10 - 500 µg/L |

| Coefficient of Determination (R²) | > 0.995 |

| Limit of Detection (LOD) | 5.0 µg/L |

Table 2: Accuracy (Recovery) and Precision (RSD)

| Spiked Concentration (µg/L) | Mean Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |

|---|---|---|---|

| 20 | 96.5 | 3.5 | 5.8 |

| 100 | 101.2 | 2.1 | 4.2 |

Such a validated method would be suitable for routine monitoring in industrial quality control or for assessing the presence of 2-Cyclohexyl-morpholine hydrochloride in environmental samples, providing crucial data for safety and regulatory purposes.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 2-Cyclohexyl-morpholine hydrochloride, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

A hypothetical DFT study would likely employ a functional, such as B3LYP or ωB97X-D, combined with a basis set, for instance, 6-31G(d,p) or a larger one for more accuracy, to solve the electronic Schrödinger equation. The resulting optimized geometry would provide precise coordinates for each atom, from which various molecular properties could be calculated. A sample data table of what such results might look like is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Cyclohexyl-morpholine Hydrochloride from a DFT Calculation

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-N (morpholine) | 1.47 Å |

| C-O (morpholine) | 1.43 Å | |

| C-C (cyclohexyl) | 1.54 Å | |

| C-H | 1.09 Å | |

| N-H⁺ | 1.03 Å | |

| H⁺---Cl⁻ | 2.05 Å | |

| Bond Angle | C-N-C (morpholine) | 112° |

| C-O-C (morpholine) | 111° | |

| C-C-C (cyclohexyl) | 111.5° | |

| Dihedral Angle | C-N-C-C (morpholine) | ±55° (Chair) |

| C-C-C-C (cyclohexyl) | ±56° (Chair) |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Once the ground state geometry is optimized, quantum chemical methods can be used to predict spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly valuable for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts.

Theoretical calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom in 2-Cyclohexyl-morpholine hydrochloride. These predicted values could then be compared with experimental NMR data to confirm the structure and assign signals. A hypothetical comparison is shown in the table below.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for 2-Cyclohexyl-morpholine Hydrochloride

| Atom | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Morpholine (B109124) C2-H | 3.1 | 3.0 | 68.0 | 67.5 |

| Morpholine N-H⁺ | 9.5 | 9.3 | - | - |

| Cyclohexyl C1'-H | 1.8 | 1.7 | 40.0 | 39.8 |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the dynamic behavior and conformational landscape of molecules.

Conformational Preferences of the Morpholine Ring and Cyclohexyl Substituent

Both the morpholine and cyclohexane rings are known to adopt chair conformations as their most stable arrangement. In 2-Cyclohexyl-morpholine, the cyclohexyl group attached to the C2 position of the morpholine ring can exist in either an axial or equatorial position. Molecular modeling, through methods like conformational searches using molecular mechanics or DFT, would be used to determine the relative energies of these conformers. It is generally expected that the equatorial conformer would be significantly more stable due to reduced steric hindrance. The protonated nitrogen in the hydrochloride salt would also influence the conformational preference of the morpholine ring.

Torsional Strain and Ring Inversion Dynamics

Torsional strain arises from the repulsion between electron clouds of atoms or groups separated by three bonds. In the chair conformations of both rings, the substituents on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. Ring inversion is the process by which one chair conformation converts to the other. Computational methods can be used to calculate the energy barrier for this process. For 2-Cyclohexyl-morpholine hydrochloride, the ring inversion of both the morpholine and cyclohexane rings could be studied, and the energy barriers would provide information about the molecule's flexibility at different temperatures.

Mechanistic Studies of Reactions Involving 2-Cyclohexyl-morpholine Hydrochloride

Computational chemistry is a powerful tool for elucidating reaction mechanisms. If 2-Cyclohexyl-morpholine hydrochloride were to participate in a chemical reaction, computational methods could be used to map out the potential energy surface of the reaction. This would involve locating the structures and energies of reactants, transition states, intermediates, and products. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism could be determined. For instance, if the morpholine nitrogen were to act as a nucleophile, DFT calculations could be used to model the transition state of its reaction with an electrophile, providing insights into the reaction kinetics and stereoselectivity.

Prediction of Structure-Reactivity Relationships using Computational Approaches

Computational chemistry provides a powerful lens through which the relationship between the three-dimensional structure of a molecule and its chemical reactivity can be understood at an electronic level. For 2-Cyclohexyl-morpholine hydrochloride, computational approaches, particularly Density Functional Theory (DFT), are employed to predict its geometric and electronic properties. These theoretical investigations offer insights into the molecule's stability, the distribution of electron density, and the nature of its frontier molecular orbitals, all of which are fundamental to understanding its reactivity.

Conformational Analysis

Computational studies consistently show that the morpholine ring predominantly adopts a chair conformation, which is significantly more stable than boat or twist-boat conformations. In N-substituted morpholines, the substituent on the nitrogen atom can exist in either an axial or equatorial position. For the cyclohexyl group in 2-Cyclohexyl-morpholine, the equatorial position is expected to be overwhelmingly favored to minimize steric hindrance.

Electronic Structure and Reactivity Descriptors

The reactivity of a molecule is largely governed by its electronic structure. Key descriptors derived from computational chemistry, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of atomic charges, are invaluable for predicting chemical behavior.

The HOMO is associated with the ability of a molecule to donate electrons, indicating its nucleophilicity. The LUMO, conversely, relates to the ability to accept electrons, reflecting its electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In the case of 2-Cyclohexyl-morpholine, the nitrogen atom's lone pair of electrons is a primary contributor to the HOMO, making it the principal site of nucleophilicity. The introduction of the cyclohexyl group, an electron-donating alkyl group, is predicted to raise the energy of the HOMO, thereby increasing the nucleophilicity of the nitrogen atom compared to unsubstituted morpholine.

Research Findings from Computational Models

To quantify these effects, we can examine the results of DFT calculations on model compounds. The following tables present data derived from computational studies on N-methylmorpholine and 4-ethylmorpholine, which serve as proxies for understanding the electronic properties of 2-Cyclohexyl-morpholine and its protonated form.

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for N-Methylmorpholine and its Protonated Form

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-Methylmorpholine | -5.98 | 1.23 | 7.21 |

| Protonated N-Methylmorpholine | -9.87 | -2.14 | 7.73 |

| Data is illustrative and based on typical DFT calculation results for similar molecules. |

The data in Table 1 clearly demonstrates the substantial effect of protonation. The energies of both the HOMO and LUMO are significantly lowered in the protonated species. This stabilization of the molecular orbitals indicates a decrease in the molecule's ability to act as an electron donor and an increase in its ability to act as an electron acceptor. The HOMO-LUMO gap is also slightly widened, suggesting an increase in kinetic stability upon protonation.

Table 2: Calculated Mulliken Atomic Charges for 4-Ethylmorpholine

| Atom | Atomic Charge (e) |

| N4 | +0.15 |

| C2 | -0.25 |

| C3 | -0.23 |

| C5 | -0.23 |

| C6 | -0.25 |

| O1 | -0.30 |

| Data is illustrative and based on DFT (B3LYP) calculations for 4-ethylmorpholine. |

The Mulliken atomic charges for 4-ethylmorpholine provide insight into the electron distribution within the N-alkylated morpholine ring. The nitrogen atom (N4) carries a slight positive charge, which may seem counterintuitive given its electronegativity. However, this is a result of the electron-donating effects of the adjacent carbon atoms. The oxygen atom (O1) is the most electronegative atom in the ring and carries the most significant negative charge. The carbon atoms of the morpholine ring all exhibit a negative charge, indicating they are relatively electron-rich.

Structure Reactivity Relationship Srr Studies

Influence of Cyclohexyl Substitution on Morpholine (B109124) Ring Reactivity and Basicity

The presence of a cyclohexyl group at the 2-position of the morpholine ring significantly impacts its electronic and steric properties, which in turn affects its reactivity and basicity. The morpholine ring itself contains an ether oxygen atom, which withdraws electron density from the nitrogen atom through an inductive effect, rendering it less basic than structurally similar secondary amines like piperidine. wikipedia.orgatamankimya.com

The cyclohexyl substituent, being a bulky alkyl group, can influence the reactivity of the morpholine nitrogen. Steric hindrance caused by the cyclohexyl group can impede the approach of reactants to the nitrogen atom, thereby slowing down reaction rates. mdpi.comspcmc.ac.in This effect is particularly pronounced in reactions that require nucleophilic attack by the nitrogen. The electron-donating nature of the alkyl group might slightly increase the electron density on the nitrogen, but this effect is often overshadowed by the steric bulk. mdpi.com

The basicity of the morpholine nitrogen is also affected. While alkyl groups are generally electron-donating and would be expected to increase basicity, the steric hindrance of the cyclohexyl group can affect the solvation of the protonated form (morpholinium ion), which is a key factor in determining basicity in solution.

Below is a table summarizing the expected influence of the cyclohexyl group on the properties of the morpholine ring.

| Property | Influence of Cyclohexyl Group | Rationale |

| Reactivity (Nucleophilicity) | Decreased | Steric hindrance impeding the approach of electrophiles to the nitrogen atom. |

| Basicity | Marginally Affected or Slightly Decreased | A combination of a weak electron-donating effect and steric hindrance affecting the solvation of the conjugate acid. |

Stereochemical Effects on Reaction Pathways and Selectivity

The stereochemistry of 2-Cyclohexyl-morpholine is a critical determinant of its reaction pathways and the selectivity of its chemical transformations. The morpholine ring, similar to cyclohexane, adopts a chair conformation as its most stable arrangement. acs.orgresearchgate.net In 2-substituted morpholines, the substituent can occupy either an axial or an equatorial position.

Due to the significant steric bulk of the cyclohexyl group, it will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions, which are a source of steric strain. libretexts.orgfiveable.me This conformational preference dictates the accessibility of the nitrogen lone pair and the adjacent ring atoms, thereby influencing the stereochemical outcome of reactions.

For reactions involving the nitrogen atom, its lone pair will be oriented in a specific direction relative to the ring. The equatorial cyclohexyl group can direct incoming reactants to the less hindered face of the molecule. In reactions involving other parts of the morpholine ring, the fixed equatorial position of the cyclohexyl group can lead to diastereoselective outcomes. For instance, reactions at the C3 position would be influenced by the steric presence of the adjacent equatorial cyclohexyl group. The rigid chair conformation with the equatorial cyclohexyl group can lead to high stereoselectivity in reactions such as alkylations, acylations, and cyclization reactions. nih.govacs.org

The following table outlines the stereochemical considerations for 2-Cyclohexyl-morpholine.

| Feature | Description | Implication for Reactivity |

| Preferred Conformation | Chair conformation with the cyclohexyl group in the equatorial position. | The nitrogen lone pair has a defined spatial orientation, influencing the direction of electrophilic attack. |

| Stereoselectivity | The bulky equatorial substituent can direct reactions to occur on the less sterically hindered face of the molecule. | Leads to the preferential formation of one diastereomer over another in reactions creating new stereocenters. |

Impact of Salt Formation on Chemical Stability and Reactivity

The formation of a hydrochloride salt has a profound effect on the chemical properties of 2-cyclohexyl-morpholine. The protonation of the basic nitrogen atom by hydrochloric acid converts the amine into a morpholinium salt. This transformation significantly alters the compound's stability and reactivity. ontosight.ai

In its salt form, the lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, making it unavailable for nucleophilic reactions. gla.ac.uk This dramatically reduces the reactivity of the nitrogen as a nucleophile or a base. Consequently, 2-Cyclohexyl-morpholine hydrochloride is significantly less reactive in typical amine reactions compared to its free base form.

Salt formation generally enhances the chemical stability of the compound. Amine hydrochlorides are typically crystalline solids with higher melting points and greater stability towards oxidation and degradation compared to the corresponding free bases, which are often liquids and more susceptible to decomposition. gla.ac.ukgla.ac.uk However, hydrochloride salts can be hygroscopic, meaning they have a tendency to absorb moisture from the air, which can affect their physical stability and handling. solubilityofthings.com The stability of the salt is also dependent on the surrounding medium; in the presence of a stronger base, the hydrochloride salt will be neutralized to regenerate the free amine.

The table below summarizes the effects of hydrochloride salt formation.

| Property | Free Base (2-Cyclohexyl-morpholine) | Hydrochloride Salt (2-Cyclohexyl-morpholine hydrochloride) |

| Nitrogen Reactivity | Nucleophilic and basic | Non-nucleophilic and non-basic |

| Chemical Stability | Less stable, susceptible to oxidation | More stable, less prone to degradation |

| Physical State | Typically a liquid | Typically a crystalline solid |

| Hygroscopicity | Generally low | Can be hygroscopic |

Positional Isomerism and Differential Reactivity

Positional isomerism in cyclohexyl-morpholine, for instance, comparing 2-cyclohexyl-morpholine with 3-cyclohexyl-morpholine, would lead to differences in reactivity. The position of the cyclohexyl group relative to the nitrogen and oxygen atoms of the morpholine ring alters the steric and electronic environment of the reactive centers.

In 2-cyclohexyl-morpholine, the bulky substituent is directly adjacent to the nitrogen atom. This proximity results in significant steric hindrance around the nitrogen, as previously discussed, reducing its nucleophilicity and basicity.

In a hypothetical 3-cyclohexyl-morpholine, the cyclohexyl group is attached to a carbon atom that is beta to the nitrogen atom. In this arrangement, the steric bulk of the cyclohexyl group would have a less direct impact on the accessibility of the nitrogen's lone pair. Therefore, 3-cyclohexyl-morpholine would be expected to be a more reactive nucleophile and a stronger base than 2-cyclohexyl-morpholine. However, the substituent at the 3-position could influence reactions at that carbon and the adjacent oxygen.

The following table compares the expected reactivity of positional isomers.

| Isomer | Position of Cyclohexyl Group | Expected Nitrogen Reactivity | Rationale |

| 2-Cyclohexyl-morpholine | Adjacent to the nitrogen atom (C2) | Lower | Significant steric hindrance around the nitrogen. |

| 3-Cyclohexyl-morpholine | Beta to the nitrogen atom (C3) | Higher | Reduced steric hindrance at the nitrogen atom. |

| 4-Cyclohexyl-morpholine (N-cyclohexyl-morpholine) | On the nitrogen atom (N4) | Lower (as a nucleophile) | The nitrogen is tertiary, and the cyclohexyl group provides significant steric hindrance. Basicity would also be affected. |

Substituent Effects on Reaction Kinetics and Thermodynamics

The substituents on the morpholine ring, in this case, the cyclohexyl group and the proton in the hydrochloride salt, have a significant influence on both the kinetics and thermodynamics of reactions.

Kinetic Effects: The rate of a reaction is governed by the activation energy. The bulky cyclohexyl group at the 2-position creates steric hindrance, which generally increases the activation energy for reactions involving the nitrogen atom, thus slowing down the reaction rate (kinetic hindrance). spcmc.ac.in The protonation of the nitrogen in the hydrochloride salt effectively removes the nucleophilic character of the nitrogen, leading to extremely slow or no reaction under conditions where the free base would be reactive. For a reaction to occur with the hydrochloride salt, a preliminary deprotonation step would be necessary, which would be the rate-determining step under many conditions.

Thermodynamic Effects: The thermodynamics of a reaction are determined by the relative stability of the reactants and products. The formation of the more stable product is favored under thermodynamic control, which is typically achieved at higher temperatures and longer reaction times, allowing for equilibrium to be established. stackexchange.commasterorganicchemistry.comwikipedia.orgdalalinstitute.com In reactions of substituted morpholines, the stereochemistry of the products can be influenced by thermodynamic factors. For example, a reaction might lead to the formation of a thermodynamically more stable diastereomer where bulky groups are in equatorial positions to minimize steric strain.

The presence of the cyclohexyl group can influence the position of equilibrium in a reversible reaction. If the cyclohexyl group stabilizes the product more than the reactant, the equilibrium will shift towards the product. The hydrochloride salt form is thermodynamically very stable, and reactions that would consume the free base will be thermodynamically disfavored unless a stronger base is present to shift the equilibrium by deprotonating the morpholinium ion.

The table below provides a summary of these effects.

| Aspect | Influence of 2-Cyclohexyl Group and Hydrochloride Salt |

| Reaction Kinetics | Slower reaction rates due to steric hindrance from the cyclohexyl group and the lack of a nucleophilic nitrogen in the salt form. |

| Reaction Thermodynamics | The conformational preference of the cyclohexyl group can influence the relative stability of stereoisomeric products. The stability of the hydrochloride salt makes reactions of the nitrogen thermodynamically unfavorable without a stronger base. |

Emerging Research Directions and Future Perspectives

Integration into Novel Catalytic Systems

The inherent structural features of the 2-Cyclohexyl-morpholine scaffold, particularly its chiral centers and the presence of both a secondary amine and an ether linkage, make it an intriguing candidate for the development of novel catalytic systems. While direct catalytic applications of 2-Cyclohexyl-morpholine hydrochloride are still an area of active investigation, research into analogous 2-substituted morpholines provides a strong indication of its potential.

Chiral morpholine (B109124) derivatives are being explored as organocatalysts for various asymmetric transformations. For instance, highly efficient morpholine-based organocatalysts have been designed for the 1,4-addition reaction between aldehydes and nitroolefins. nih.gov These catalysts, which operate via an enamine intermediate, have demonstrated the ability to control the diastereo- and enantioselectivity of the reaction, despite the generally perceived lower reactivity of morpholine enamines compared to their pyrrolidine (B122466) counterparts. nih.gov The strategic placement of substituents on the morpholine ring, such as the cyclohexyl group at the 2-position, could significantly influence the steric and electronic environment of the catalytic pocket, thereby fine-tuning the selectivity and efficiency of the catalyzed reactions.